

Toxicological Profile of 1,3-Dinitronaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dinitronaphthalene

Cat. No.: B1222033

[Get Quote](#)

Disclaimer: Limited direct toxicological data is available for **1,3-dinitronaphthalene**. Much of the information presented in this guide is extrapolated from data on structurally related compounds, including other dinitronaphthalene isomers and nitroaromatic compounds. This document is intended for research, scientific, and drug development professionals and should be used for informational purposes only.

Executive Summary

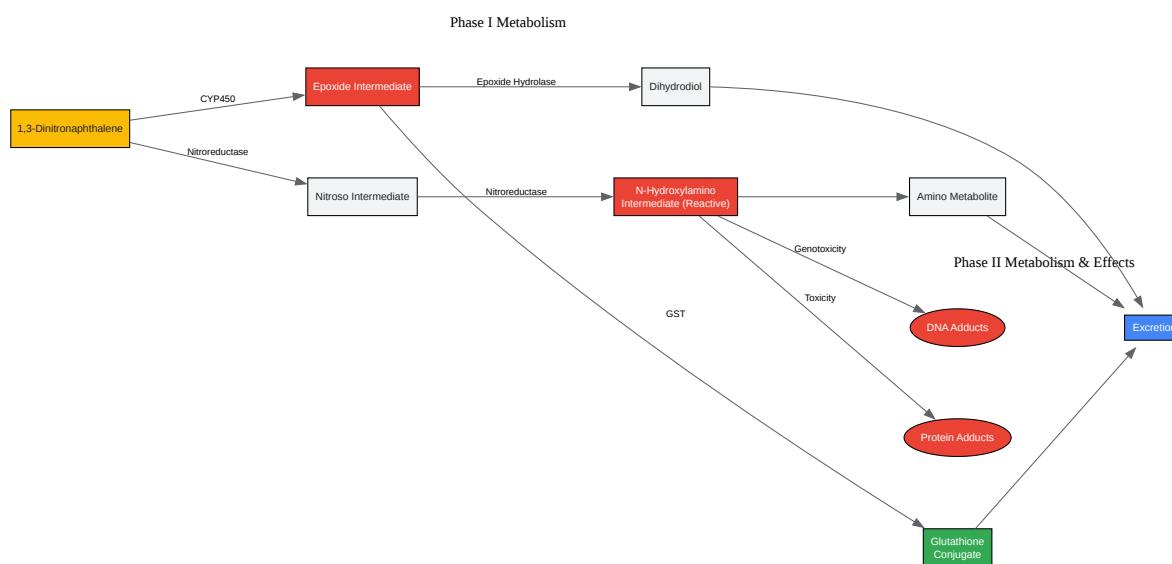
1,3-Dinitronaphthalene is a nitroaromatic hydrocarbon, the toxicological profile of which is not extensively characterized. Based on data from related compounds, it is anticipated to be a hazardous substance, with potential for local irritation, systemic toxicity, genotoxicity, and carcinogenicity. The toxicity of nitroaromatic compounds is often linked to their metabolic activation to reactive intermediates. This guide provides a comprehensive overview of the known physical and chemical properties of **1,3-dinitronaphthalene** and a toxicological profile inferred from structurally similar molecules. It includes postulated metabolic pathways, potential mechanisms of toxicity, and representative experimental protocols for toxicological assessment. All quantitative data presented is for related compounds and is intended to provide a comparative context.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1,3-dinitronaphthalene** is presented in Table 1. This information is crucial for understanding its environmental fate, potential for absorption, and for the design of toxicological studies.

Property	Value	Reference
Chemical Name	1,3-Dinitronaphthalene	[1]
CAS Number	606-37-1	[2]
Molecular Formula	C ₁₀ H ₆ N ₂ O ₄	[1] [2]
Molecular Weight	218.17 g/mol	[1] [2]
Appearance	Beige powder	[1]
Melting Point	146-148 °C	[2] [3]
Boiling Point	377-378 °C	[2]
Flash Point	192 °C	[2]
Water Solubility	Insoluble	[1]
Stability	May be sensitive to heat or shock. Incompatible with strong bases and strong oxidizing agents.	[1]

Toxicokinetics: An Inferred Profile


Direct studies on the toxicokinetics of **1,3-dinitronaphthalene** are not available. The following profile is inferred from the known behavior of other nitroaromatic compounds.

- Absorption: Due to its lipophilic nature, **1,3-dinitronaphthalene** is likely to be well-absorbed through the gastrointestinal tract following ingestion, through the lungs upon inhalation of dust or vapors, and to some extent, through the skin upon dermal contact.
- Distribution: Following absorption, it is expected to distribute to various tissues, with a potential for accumulation in fatty tissues.
- Metabolism: The metabolism of **1,3-dinitronaphthalene** is anticipated to be a critical determinant of its toxicity. Two primary metabolic pathways are proposed for nitroaromatic compounds:

- Nitroreduction: The nitro groups can be sequentially reduced by nitroreductases to form nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate is a reactive metabolite capable of binding to macromolecules, including DNA.[4]
- Ring Oxidation: The aromatic ring can be oxidized by cytochrome P450 enzymes to form epoxide intermediates. These epoxides can then be hydrolyzed to dihydrodiols or conjugated with glutathione.[5]
- Excretion: Metabolites of **1,3-dinitronaphthalene** are expected to be excreted primarily in the urine, with a smaller fraction eliminated in the feces.

Postulated Metabolic Pathway

The metabolic activation of nitroaromatic compounds is a key event in their toxicity. The following diagram illustrates a postulated metabolic pathway for **1,3-dinitronaphthalene**, combining both nitroreduction and ring oxidation routes.

[Click to download full resolution via product page](#)

A postulated metabolic pathway for **1,3-dinitronaphthalene**.

Mechanism of Toxicity

The primary mechanism of toxicity for **1,3-dinitronaphthalene** is likely through its metabolic activation to reactive intermediates.

- Genotoxicity: The N-hydroxylamino metabolite formed during nitroreduction is a key reactive intermediate that can form adducts with DNA, leading to mutations and potential carcinogenicity. Dinitronaphthalenes are suspected of causing genetic defects.[6]
- Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and DNA.
- Systemic Toxicity: Covalent binding of reactive metabolites to cellular proteins can disrupt normal cellular function and lead to cytotoxicity in various organs, particularly the liver and kidneys. Symptoms of exposure to related dinitronaphthalenes include cyanosis, anemia, and damage to the central nervous system, liver, and kidneys.[1][7][8]

Toxicological Data (of Related Compounds)

No quantitative toxicological data for **1,3-dinitronaphthalene** was identified. The following table provides data for other dinitronaphthalene isomers to offer a point of reference. It is crucial to note that the toxicity of isomers can vary significantly.

Compound	Test	Species	Route	Value	Reference
1,5-Dinitronaphthalene	LD ₅₀	Mouse	Oral	5,600 mg/kg	[9]
1,8-Dinitronaphthalene	LD ₅₀	Not specified	Not specified	Not available	
Dinitrotoluene (isomers)	Repeated Dose Toxicity	Rat	Oral	Varied effects observed depending on the isomer, including cyanosis, anemia, and testicular damage.	[10]

Genotoxicity

While no specific genotoxicity data for **1,3-dinitronaphthalene** are available, dinitronaphthalenes as a class are suspected of causing genetic defects.^[6] Nitroaromatic compounds are often mutagenic in the Ames test, particularly in bacterial strains that are sensitive to frameshift mutations. The mutagenicity is often dependent on metabolic activation by bacterial nitroreductases. For instance, 2-nitronaphthalene has shown mutagenic potential in human lymphoblasts.^[11]

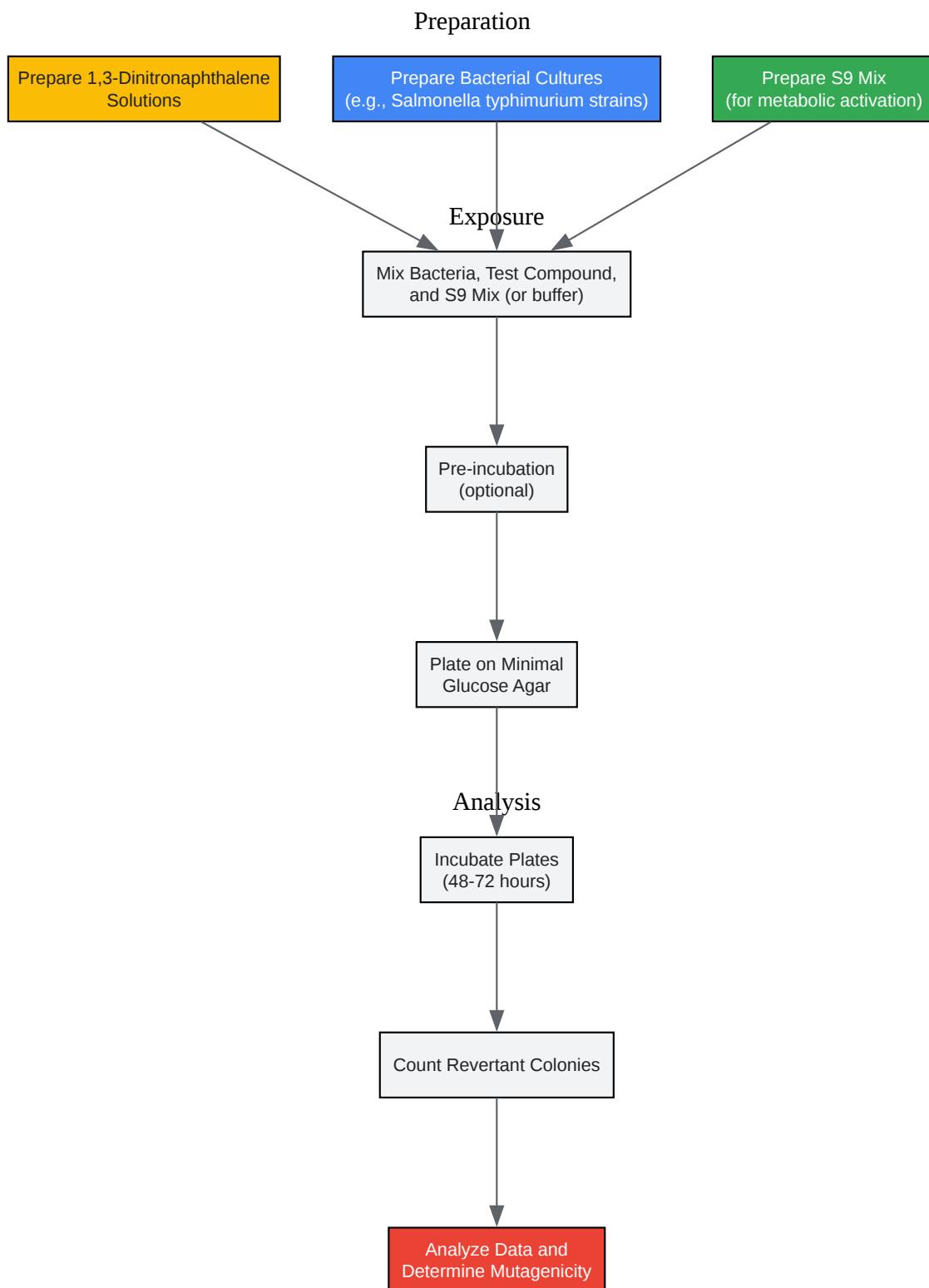
Carcinogenicity

There are no carcinogenicity studies specifically on **1,3-dinitronaphthalene**. The National Toxicology Program (NTP) has conducted a bioassay on naphthalene, which found evidence of carcinogenicity in rats (nasal tumors) and mice (lung tumors).^[12] However, the carcinogenic potential of nitro-substituted naphthalenes can differ. For example, some dinitropyrenes are highly tumorigenic.^[13] Given the genotoxic potential of nitroaromatic compounds, **1,3-dinitronaphthalene** may also exhibit carcinogenic properties.

dinitronaphthalene should be handled as a potential carcinogen until more definitive data is available.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of **1,3-dinitronaphthalene** is lacking. Studies on other nitroaromatic compounds, such as dinitrotoluenes, have shown adverse effects on the male reproductive system, including decreased testes mass and degenerative changes.^[10] High doses of aromatic naphtha have also been shown to cause developmental effects in mice, such as fetal mortality and reduced weight.^[14] Therefore, it is prudent to consider **1,3-dinitronaphthalene** as a potential reproductive and developmental toxicant.


Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicological properties of a substance. Below are representative protocols for key toxicological assays relevant to **1,3-dinitronaphthalene**.

Bacterial Reverse Mutation Assay (Ames Test)

This test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Workflow for the Ames Test:

[Click to download full resolution via product page](#)

A typical workflow for the bacterial reverse mutation (Ames) test.

Methodology:

- Strains: A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* strains (e.g., WP2 uvrA) are used. These strains have mutations in the histidine or tryptophan operon, respectively, and are unable to grow in the absence of these amino acids.
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from the liver of induced rodents) to detect mutagens that require metabolic activation.
- Exposure: The bacterial strains are exposed to various concentrations of **1,3-dinitronaphthalene** in the presence or absence of the S9 mix.
- Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
- Incubation: The plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted.
- Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.

Rodent Carcinogenicity Bioassay

This long-term *in vivo* study is the gold standard for assessing the carcinogenic potential of a chemical.

Methodology:

- Test Animals: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.
- Dose Selection: Dose levels are determined from subchronic toxicity studies. A high dose, a low dose (e.g., half of the high dose), and a control group are typically used.

- Administration: **1,3-dinitronaphthalene** is administered to the animals for the majority of their lifespan (e.g., 2 years) via a relevant route of exposure (e.g., in the diet, by gavage, or inhalation).
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
- Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.
- Evaluation: The incidence of tumors in the treated groups is statistically compared to the control group to determine if there is a carcinogenic effect.

Conclusion

The toxicological profile of **1,3-dinitronaphthalene** is largely uncharacterized through direct studies. However, based on its chemical structure as a nitroaromatic hydrocarbon and data from related compounds, it should be handled with caution as a potentially hazardous substance. It is likely to be an irritant and may cause systemic toxicity, particularly affecting the liver, kidneys, and hematopoietic system. The primary concern is its potential for genotoxicity and carcinogenicity, which is a common feature of many nitroaromatic compounds and is linked to their metabolic activation. Further research, including in vitro genotoxicity assays and in vivo toxicity studies, is necessary to definitively characterize the toxicological profile of **1,3-dinitronaphthalene** and to conduct a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dinitronaphthalene | C₁₀H₆N₂O₄ | CID 11818 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]

- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dinitronaphthalene | C10H6N2O4 | CID 612684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The reproductive and developmental toxicity of High Flash Aromatic Naphtha - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 1,3-Dinitronaphthalene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222033#toxicological-profile-of-1-3-dinitronaphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com